molecular formula C24H38N4O6S3 B12535225 L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- CAS No. 671216-85-6

L-Methionine, L-tyrosyl-L-methionyl-L-methionyl-

Cat. No.: B12535225
CAS No.: 671216-85-6
M. Wt: 574.8 g/mol
InChI Key: SBQHGLGWQCNNLN-MUGJNUQGSA-N
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Description

L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is a peptide composed of the amino acids L-methionine and L-tyrosineL-Methionine is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- typically involves the stepwise coupling of the amino acids L-methionine and L-tyrosine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Industrial Production Methods

Industrial production of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can be achieved through large-scale peptide synthesis techniques. These methods involve automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and ability to produce high yields of the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various peptide derivatives depending on the specific substitution reactions .

Scientific Research Applications

L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- involves its role in protein synthesis and metabolism. L-Methionine acts as a precursor to other important molecules such as S-adenosylmethionine (SAM), which is involved in methylation reactions. The peptide also has antioxidant properties, protecting cells from oxidative damage by neutralizing free radicals .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: Another sulfur-containing amino acid with antioxidant properties.

    L-Tyrosine: An amino acid involved in the synthesis of neurotransmitters.

    L-Glutathione: A tripeptide with strong antioxidant activity.

Uniqueness

L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. Its ability to participate in various metabolic pathways and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

671216-85-6

Molecular Formula

C24H38N4O6S3

Molecular Weight

574.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H38N4O6S3/c1-35-11-8-18(26-21(30)17(25)14-15-4-6-16(29)7-5-15)22(31)27-19(9-12-36-2)23(32)28-20(24(33)34)10-13-37-3/h4-7,17-20,29H,8-14,25H2,1-3H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m0/s1

InChI Key

SBQHGLGWQCNNLN-MUGJNUQGSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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